molecular formula C18H19N3O2 B258449 N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide

Cat. No. B258449
M. Wt: 309.4 g/mol
InChI Key: QSZDBTZXGTYGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide, also known as TQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. TQ belongs to the class of quinazoline derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide is not fully understood, but studies suggest that it may act through various pathways. N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide has been shown to inhibit the activity of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide has also been shown to exhibit antimicrobial activity against various bacteria and fungi. Additionally, N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide in lab experiments is its relatively low toxicity. N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide has been shown to exhibit low cytotoxicity in various cell lines, making it a potentially safe compound for therapeutic use. However, one limitation of using N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and inflammatory disorders. Another area of interest is the development of novel formulations of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide and its effects on various cellular pathways.
In conclusion, N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Although further studies are needed to fully understand the mechanism of action of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide, it holds promise as a potential therapeutic agent for various diseases.

Synthesis Methods

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide can be synthesized through several methods, including the reaction of 4-methylbenzaldehyde with anthranilic acid in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 4-methylbenzaldehyde with 2-aminobenzamide in the presence of acetic acid and acetic anhydride. These methods result in the formation of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide as a yellow crystalline powder.

Scientific Research Applications

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide has been extensively studied for its potential therapeutic properties. Studies have shown that N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

Product Name

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]propanamide

InChI

InChI=1S/C18H19N3O2/c1-3-17(23)21-18-19-10-14-15(20-18)8-13(9-16(14)22)12-6-4-11(2)5-7-12/h4-7,10,13H,3,8-9H2,1-2H3,(H,19,20,21,23)

InChI Key

QSZDBTZXGTYGRO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)C

Canonical SMILES

CCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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